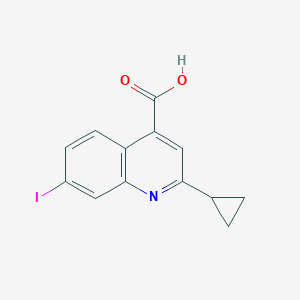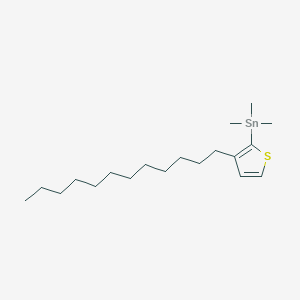
(3-Dodecyl-2-thienyl)trimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Dodecyl-2-thienyl)trimethylstannane is an organotin compound with the molecular formula C19H36SSn. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a dodecyl group and a trimethylstannyl group attached to the thiophene ring. This compound is primarily used as a building block in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Dodecyl-2-thienyl)trimethylstannane typically involves the reaction of 3-dodecylthiophene with trimethyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Dodecyl-2-thienyl)trimethylstannane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and organohalides.
Major Products Formed
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides and sulfones.
Coupling: Biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
(3-Dodecyl-2-thienyl)trimethylstannane is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Materials Science: In the development of conjugated polymers and organic semiconductors for electronic devices.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of (3-Dodecyl-2-thienyl)trimethylstannane involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The thiophene ring can also undergo oxidation and coupling reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Poly[(5,5′-bis(3-dodecyl-2-thienyl)-2,2′-bithiophene)] (PQT)
- Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene) (PBTTT)
- Poly{2,2′-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophene-5,5′-diyl-alt-2,2′-bithiophene-5,5′-diyl} (PDQT)
- Poly{2,2′-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophene-5,5′-diyl-alt-thieno[3,2-b]thiophene-2,5-diyl} (PDBT-co-TT) .
Uniqueness
(3-Dodecyl-2-thienyl)trimethylstannane is unique due to its specific combination of a thiophene ring with a dodecyl and trimethylstannyl group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in the synthesis of advanced materials and organic compounds .
Propriétés
Formule moléculaire |
C19H36SSn |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
(3-dodecylthiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13-14H,2-12H2,1H3;3*1H3; |
Clé InChI |
WCHNLGXGBIUEAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(SC=C1)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


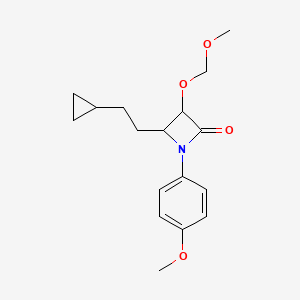
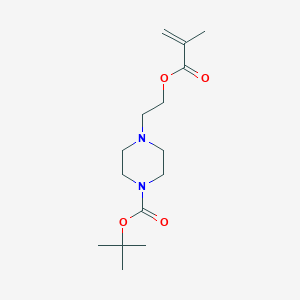

![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)
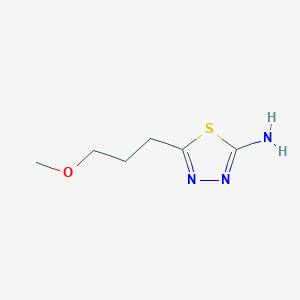
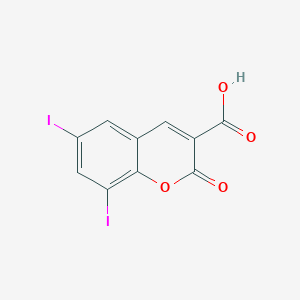
![5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698361.png)
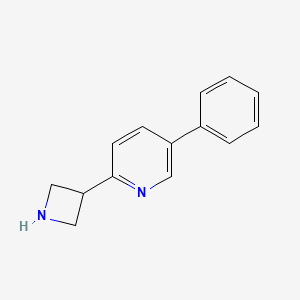

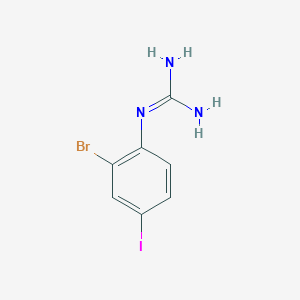
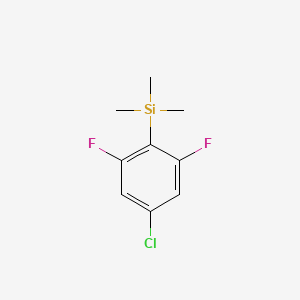
![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)

